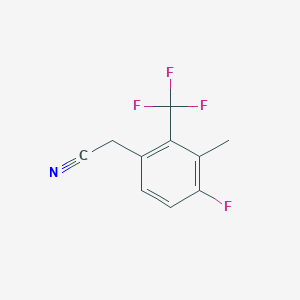

4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile

Description

Propriétés

IUPAC Name |

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-8(11)3-2-7(4-5-15)9(6)10(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBMIQDDJHBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method includes the use of electrophilic fluorination and trifluoromethylation reactions. For instance, the reaction of 4-fluoro-3-methylbenzyl chloride with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrile group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

The trifluoromethyl group stabilizes intermediates, favoring higher yields in acidic media .

Reduction Reactions

The nitrile group is reduced to primary amines or aldehydes:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| LiAlH₄ (anhydrous ether, 0–25°C) | 2-(4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)ethylamine | Requires strict moisture control; yields ~70–85% |

| H₂/Pd-C (methanol, 50°C) | Partially reduced intermediates | Competitive hydrogenation of aromatic rings observed |

Hydrolysis Reactions

The nitrile hydrolyzes to amides or carboxylic acids:

Hydrolysis rates are accelerated by electron-withdrawing substituents on the aromatic ring .

Nucleophilic Substitution

Fluorine and trifluoromethyl groups participate in aromatic substitution:

| Reagents | Products | Selectivity |

|---|---|---|

| NH₃/CuCl (DMF, 100°C) | Amino-substituted derivatives | Meta-directing effect of CF₃ |

| NaSH (ethanol, reflux) | Thiol-functionalized analogs | Requires catalytic Lewis acids |

The trifluoromethyl group deactivates the ring, favoring substitution at positions ortho and para to fluorine.

Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biphenyl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-aryl functionalized compounds |

Yields exceed 80% when electron-deficient aryl partners are used .

Knoevenagel Condensation

The nitrile participates in condensation with aldehydes:

| Aldehyde | Conditions | Products |

|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | α,β-Unsaturated nitriles |

| 4-Nitrobenzaldehyde | Microwave irradiation, 150°C | Electron-deficient olefins |

Reaction efficiency correlates with the electrophilicity of the aldehyde.

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo-substituted compound |

Substituents direct electrophiles to the 5-position due to steric and electronic effects.

Heterocycle Formation

The nitrile group facilitates cyclization:

Key Reaction Trends:

-

Electronic Effects : The trifluoromethyl group enhances electrophilic substitution rates at specific ring positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) optimize nucleophilic substitutions.

-

Catalytic Systems : Palladium and copper catalysts enable efficient coupling and cyclization .

This reactivity profile underscores the compound’s utility in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials science intermediates.

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its structural attributes allow for diverse synthetic routes, including:

- Condensation Reactions : Often utilized in reactions with electron-deficient alkenes or isocyanomethylide anions.

- C–H Activation : Employed in copper-catalyzed oxidative trifluoromethylation processes, which can significantly alter the properties of resulting molecules.

Biological Studies

Research indicates that 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile may exhibit biological activity, particularly in drug development contexts. Its structural characteristics allow for interactions with biomolecules, influencing enzyme activity and receptor binding. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, making it a candidate for further investigation in pharmacological studies.

Case Studies

- Drug Design : The compound has been investigated as a lead compound for drug design due to its ability to interact with various biological targets. For instance, studies have shown its potential as an antagonist for human gonadotropin-releasing hormone receptors, which are crucial in regulating reproductive hormones .

- Antipsychotic Activity : In a study examining GPR52 agonists, derivatives of this compound exhibited significant antipsychotic-like activity, suggesting its utility in neuropharmacology .

Material Science

The incorporation of trifluoromethyl groups into organic compounds often leads to materials with unique properties such as increased thermal stability and altered solubility profiles. This makes this compound a candidate for applications in:

- Polymer Chemistry : Its reactivity can be harnessed to develop new polymeric materials with enhanced performance characteristics.

- Functional Materials : The compound's unique properties may also lend themselves to the development of functional materials used in electronics or photonics.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile and structurally related phenylacetonitrile derivatives:

Structural and Electronic Differences

- Substituent Effects : The target compound’s methyl group at position 3 introduces steric hindrance, while the electron-withdrawing trifluoromethyl and fluoro groups enhance electrophilicity at the nitrile group. In contrast, 4-(Trifluoromethyl)phenylacetonitrile lacks steric hindrance, making it more reactive in nucleophilic substitutions .

- Positional Isomerism : 4-Chloro-2-(trifluoromethyl)phenylacetonitrile replaces the methyl and fluoro groups with a chlorine atom , increasing molecular weight and altering lipophilicity, which impacts drug metabolism .

- Electron Deficiency : 3,5-Bis(trifluoromethyl)phenylacetonitrile’s dual CF₃ groups create a highly electron-deficient aromatic system, useful in catalysis and coordination chemistry .

Research Findings and Market Trends

- Spectroscopic Analysis: Quantum chemical calculations on related compounds (e.g., 4-Dimethylaminobenzonitrile) highlight the role of substituents in modulating UV-Vis absorption spectra, with trifluoromethyl groups causing significant bathochromic shifts .

- Market Dynamics : The global market for trifluoromethylphenylacetonitriles is projected to grow at 6.2% CAGR (2025–2030), driven by demand for fluorinated agrochemicals and antivirals .

Activité Biologique

4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile is an organic compound notable for its unique structural features, including a phenyl ring substituted with fluorine and trifluoromethyl groups. Its molecular formula is with a molecular weight of approximately 217.16 g/mol. This compound has garnered attention for its potential biological activity, particularly in drug development contexts where its interactions with biomolecules may influence enzyme activity and receptor binding.

Structural Characteristics

The incorporation of fluorine and trifluoromethyl groups enhances the compound's chemical reactivity, which is crucial for its biological applications. The following table summarizes key structural features and their implications:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.16 g/mol |

| Functional Groups | Fluorine and trifluoromethyl |

| Reactivity | Increased due to electronegative substituents |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets through covalent bonds or non-covalent interactions. The presence of fluorine enhances binding affinity towards certain enzymes or receptors, modulating their activity effectively. This characteristic positions the compound as a promising candidate in pharmacological studies aimed at optimizing drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and drug development. The following findings highlight its potential:

- Enzyme Interaction : The compound's structural characteristics allow it to interact effectively with various enzymes, potentially influencing their catalytic activities.

- Receptor Binding : Studies suggest that this compound may enhance receptor binding, which is crucial for developing targeted therapies.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Tubulin Polymerization : A related compound exhibited inhibition of tubulin polymerization, indicating potential anticancer activity through disruption of microtubule dynamics (GI50 values ranged from 1.4 to 1.6 µM) .

- Caspase Activation Studies : Research showed increased caspase-3 activation in treated cancer cells, suggesting that similar compounds induce apoptosis effectively .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-methylphenylacetonitrile | Lacks trifluoromethyl group | |

| 2-(Trifluoromethyl)phenylacetonitrile | Different position of trifluoromethyl substitution | |

| 4-Trifluoromethyl-3-methylphenylacetonitrile | Fluorine at different position |

The combination of both fluorine and trifluoromethyl substituents at specific positions on the phenyl ring enhances the reactivity and biological activity compared to similar compounds.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyanation | CuCN, DMF, 120°C, 12h | ~75% | |

| Knoevenagel | Thiophene-2-carbaldehyde, RT, 24h | 82% |

Advanced: How can computational methods resolve contradictions in spectroscopic data for fluorinated nitriles?

Methodological Answer:

Conflicts in NMR/IR assignments often arise due to electron-withdrawing substituents (e.g., -CF₃, -F) altering electron density. Strategies include:

- Quantum chemical calculations : DFT (B3LYP/6-311++G**) optimizes molecular geometries to predict NMR chemical shifts and IR vibrational modes, reconciling experimental vs. theoretical data .

- Solvatochromism studies : Analyze solvent polarity effects on UV-Vis/fluorescence spectra to clarify electronic transitions (e.g., bathochromic shifts in polar solvents) .

- Molecular dynamics simulations : Model aggregation-induced emission (AIE) behavior to explain anomalous fluorescence quenching in solid vs. solution states .

Case Study : Dr. Govindarajan’s work on 4-hydroxy-3-methoxybenzonitrile used DFT to resolve conflicting IR peaks for -CN and -OH groups .

Basic: What safety protocols are critical when handling trifluoromethylphenylacetonitriles?

Methodological Answer:

- PPE : Wear nitrile gloves, EN14387 respirators, and eyeshields to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; acute toxicity (LD₅₀ oral rat: 300–500 mg/kg) and respiratory irritation are documented .

- Storage : Store below -20°C in airtight containers away from oxidizers (UN 1992 classification) .

Advanced: How do substituent positions (fluoro, methyl, trifluoromethyl) influence the optoelectronic properties of phenylacetonitriles?

Methodological Answer:

- Electron-withdrawing effects : -CF₃ and -F groups reduce HOMO-LUMO gaps, enhancing charge-transfer transitions (UV-Vis λₐᵦₛ ~350–400 nm) .

- Steric effects : Ortho-substituents (e.g., -CH₃) restrict rotational freedom, increasing fluorescence quantum yield (e.g., Φ = 0.45 for 3,5-bis-CF₃ derivatives) .

- Thermal stability : DSC/TGA studies show trifluoromethyl groups improve decomposition thresholds (T_d > 250°C) compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.